![molecular formula C7H9NO B12599335 [(1R)-3-Oxocyclopentyl]acetonitrile CAS No. 909564-94-9](/img/structure/B12599335.png)
[(1R)-3-Oxocyclopentyl]acetonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[(1R)-3-Oxocyclopentyl]acetonitrile is an organic compound with a unique structure that includes a cyclopentane ring with a ketone group at the 3-position and an acetonitrile group attached to the ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [(1R)-3-Oxocyclopentyl]acetonitrile typically involves the reaction of cyclopentanone with acetonitrile under specific conditions. One common method is the use of a base such as sodium hydride or potassium tert-butoxide to deprotonate the acetonitrile, forming a nucleophilic cyanomethyl anion. This anion then attacks the carbonyl carbon of cyclopentanone, resulting in the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts such as transition metal complexes can be employed to enhance the reaction efficiency and selectivity. The reaction conditions, including temperature, pressure, and solvent choice, are optimized to maximize the production rate and minimize by-products.
化学反応の分析
Types of Reactions
[(1R)-3-Oxocyclopentyl]acetonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol, or the nitrile group to an amine.
Substitution: The nitrile group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines, alcohols, or thiols can react with the nitrile group under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield carboxylic acids, while reduction can produce alcohols or amines.
科学的研究の応用
[(1R)-3-Oxocyclopentyl]acetonitrile has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules and natural product analogs.
Biology: The compound can be used in the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: Research into the compound’s derivatives may lead to the development of new drugs with therapeutic effects.
Industry: It is utilized in the production of fine chemicals and specialty materials.
作用機序
The mechanism by which [(1R)-3-Oxocyclopentyl]acetonitrile exerts its effects involves its reactivity towards nucleophiles and electrophiles. The nitrile group can undergo nucleophilic addition, while the ketone group can participate in various carbonyl chemistry reactions. These interactions are facilitated by the compound’s electronic structure and the presence of reactive functional groups.
類似化合物との比較
[(1R)-3-Oxocyclopentyl]acetonitrile can be compared with other similar compounds such as:
Cyclopentanone: Lacks the nitrile group, making it less versatile in certain synthetic applications.
Acetonitrile: A simpler nitrile compound without the cyclopentane ring, used primarily as a solvent.
Cyclopentylamine: Contains an amine group instead of a nitrile, leading to different reactivity and applications.
The uniqueness of this compound lies in its combination of a cyclopentane ring with both a ketone and a nitrile group, providing a versatile platform for various chemical transformations.
特性
CAS番号 |
909564-94-9 |
|---|---|
分子式 |
C7H9NO |
分子量 |
123.15 g/mol |
IUPAC名 |
2-[(1R)-3-oxocyclopentyl]acetonitrile |
InChI |
InChI=1S/C7H9NO/c8-4-3-6-1-2-7(9)5-6/h6H,1-3,5H2/t6-/m1/s1 |
InChIキー |
UJOOHJUERITCGI-ZCFIWIBFSA-N |
異性体SMILES |
C1CC(=O)C[C@H]1CC#N |
正規SMILES |
C1CC(=O)CC1CC#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl 3,5-bis[(but-3-en-1-yl)oxy]-4-hydroxybenzoate](/img/structure/B12599253.png)
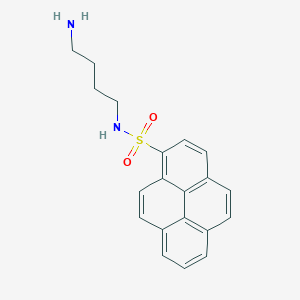
![Ethyl 3-[(2-iodobenzoyl)(prop-2-en-1-yl)amino]prop-2-ynoate](/img/structure/B12599262.png)
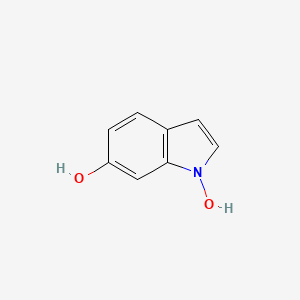
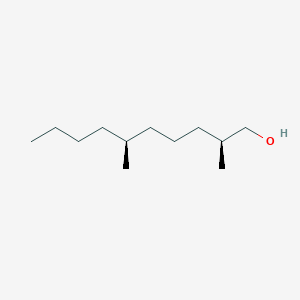
![[1-(2,5-Dichlorophenyl)-5-(3,4-dichlorophenyl)-1H-pyrazol-3-yl]methanol](/img/structure/B12599277.png)
![[(2S,3S,5R)-3-azido-5-(5-methyl-2,4-dioxo-pyrimidin-1-yl)tetrahydrofuran-2-yl]methyl cyclopentanecarboxylate](/img/structure/B12599280.png)
![N-Benzyl-N-{2-[(3-cyano-8-methylquinolin-2-yl)amino]ethyl}urea](/img/structure/B12599282.png)
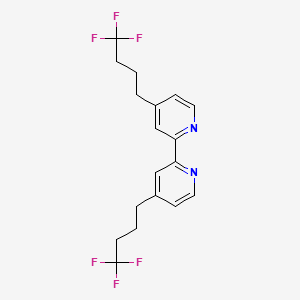
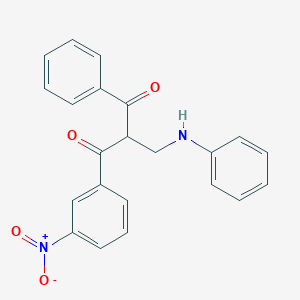
![2,2'-[(Furan-2-yl)methylene]bis(4,6-dimethylphenol)](/img/structure/B12599304.png)

![N4-(4-fluorophenyl)-N6,N6,1-trimethyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B12599311.png)

